

Preclinical Pharmacokinetics of Anticancer Agent 160 (M109S): A Technical Overview

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Compound of Interest

Compound Name: Anticancer agent 160

Cat. No.: B12388173

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetics of the investigational **anticancer agent 160**, also identified as M109S. The information presented herein is a synthesis of available preclinical data, focusing on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Additionally, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the agent's preclinical profile.

Quantitative Pharmacokinetic Data

The preclinical pharmacokinetic profile of M109S has been evaluated in rodent models, specifically mice and rats. The following tables summarize the key pharmacokinetic parameters observed after intravenous, intraperitoneal, and oral administration.

Table 1: Pharmacokinetic Parameters of M109S in Mice

Administration Route	Dose (mg/kg)	Time Point	Plasma Concentration
Oral Gavage	10	30 min	1.0 µg/mL (2.6 µM)
Oral Gavage	10	24 h	596 ± 134 ng/mL (1.6 ± 0.36 µM)
Intraperitoneal	1	-	Data not available
Intravenous	5	-	Data not available

Table 2: Pharmacokinetic and Tissue Distribution Parameters of M109S in Rats

Administration Route	Dose (mg/kg)	Time Point	Plasma/Tissue Concentration
Oral Gavage	10	24 h	Plasma: 565.3 ± 188.3 nM
Oral Gavage	10	24 h	Retina: 171.0 ± 52.0 nM
Oral Gavage	10	24 h	Brain: 222.7 ± 74.7 nM

Experimental Protocols

The pharmacokinetic data presented above were derived from studies employing the following methodologies.

Animal Models

- Species: Mice and Rats were utilized for the pharmacokinetic assessments.
- Health Status: Healthy, normal animals were used in these studies.

Dosing and Administration

- Formulation: The formulation of M109S for administration is not explicitly detailed in the available literature.
- Routes of Administration:
 - Oral (p.o.) administration was performed via gavage.
 - Intraperitoneal (i.p.) injection.
 - Intravenous (i.v.) injection.
- Dosage:
 - Mice: 10 mg/kg for oral administration, 1 mg/kg for intraperitoneal, and 5 mg/kg for intravenous routes[1].
 - Rats: 10 mg/kg for oral administration[1].

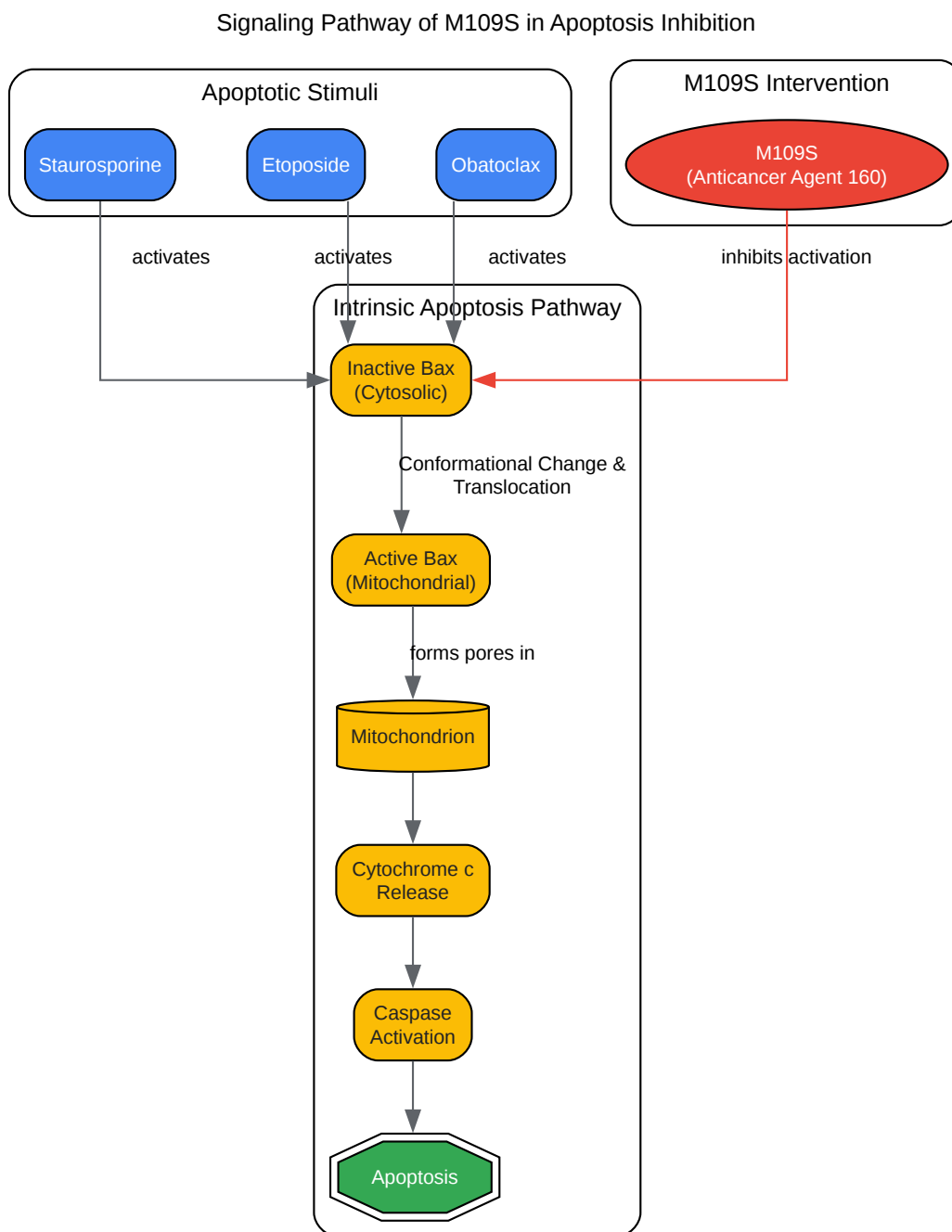
Sample Collection and Analysis

- Biological Matrices: Plasma, brain, and retina were collected for analysis[1].
- Analytical Method: The specific analytical method for the quantification of M109S in biological matrices is not detailed in the provided search results. Typically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for such bioanalytical studies.

Mechanism of Action and Signaling Pathway

M109S is a cytoprotective small molecule that functions as a direct inhibitor of the pro-apoptotic protein Bax[2]. By binding to Bax, M109S prevents its conformational change and subsequent translocation to the mitochondria, which is a critical step in the intrinsic pathway of apoptosis. This inhibition of Bax activation ultimately protects cells from mitochondria-dependent cell death.

The following diagram illustrates the signaling pathway through which M109S exerts its anti-apoptotic effects.



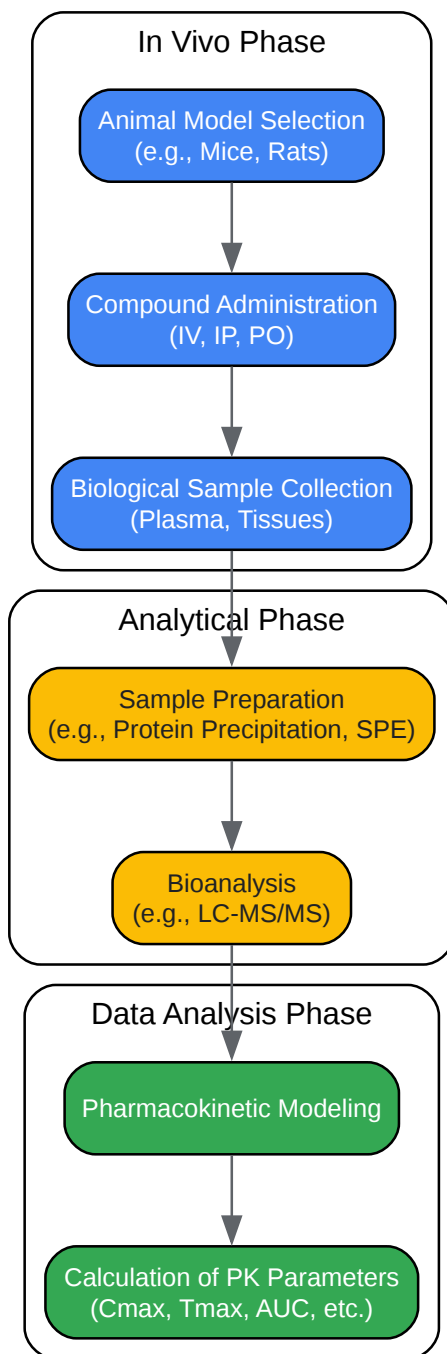
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Mechanism of M109S as a Bax inhibitor in the apoptosis pathway.

Experimental Workflow Visualization

The general workflow for preclinical pharmacokinetic studies, such as those conducted for M109S, involves several key stages from compound administration to data analysis.

General Workflow for Preclinical Pharmacokinetic Studies



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A generalized workflow for conducting preclinical pharmacokinetic studies.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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